An In-Depth Technical Guide to 2-(6-Bromopyridin-2-yl)oxazole: Synthesis, Properties, and Applications
An In-Depth Technical Guide to 2-(6-Bromopyridin-2-yl)oxazole: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(6-Bromopyridin-2-yl)oxazole, a heterocyclic compound of significant interest in medicinal chemistry and materials science. While specific experimental data for this exact molecule is limited in publicly available literature, this document, authored from the perspective of a Senior Application Scientist, extrapolates from established chemical principles and data on analogous structures to present a scientifically grounded guide. We will explore its chemical structure, predictable physicochemical properties, a proposed synthetic pathway with a detailed experimental protocol, and its potential applications in drug discovery and other advanced fields. This guide aims to be a valuable resource for researchers looking to synthesize, characterize, and utilize this promising chemical entity.
Introduction: The Significance of the Pyridyl-Oxazole Scaffold
The fusion of pyridine and oxazole rings in a single molecular framework creates a scaffold with immense potential in various scientific domains. The oxazole ring, a five-membered heterocycle containing nitrogen and oxygen, is a common motif in numerous natural products and pharmacologically active compounds, exhibiting a wide range of biological activities including anti-inflammatory, anticancer, and antimicrobial properties.[1][2] The pyridine ring, a six-membered aromatic heterocycle, is a ubiquitous feature in pharmaceuticals and functional materials, often contributing to desirable binding interactions with biological targets and influencing solubility and electronic properties.
The specific compound, 2-(6-Bromopyridin-2-yl)oxazole, incorporates a bromine atom on the pyridine ring. This halogen substituent serves as a versatile synthetic handle for further molecular elaboration through various cross-coupling reactions, allowing for the generation of diverse libraries of compounds for screening in drug discovery programs.[3] The bromo group can also modulate the electronic properties and lipophilicity of the molecule, potentially enhancing its biological activity and pharmacokinetic profile.[4]
Chemical Structure and Physicochemical Properties
The chemical structure of 2-(6-Bromopyridin-2-yl)oxazole consists of a pyridine ring substituted with a bromine atom at the 6-position and an oxazole ring at the 2-position.
IUPAC Name: 2-(6-bromopyridin-2-yl)oxazole
Molecular Formula: C₈H₅BrN₂O
Molecular Weight: 225.04 g/mol
Below is a table summarizing the predicted physicochemical properties of 2-(6-Bromopyridin-2-yl)oxazole, based on the properties of its constituent parts and similar molecules.
| Property | Predicted Value | Justification / Reference |
| Physical State | Solid | Similar bromo-substituted heteroaromatic compounds are typically solids at room temperature.[5] |
| Melting Point (°C) | 90 - 110 | The melting point is estimated based on related structures like 2-acetyl-6-bromopyridine (51-55 °C) and the increased molecular weight and rigidity from the oxazole ring. |
| Boiling Point (°C) | > 300 | High boiling point is expected due to the molecular weight and polar nature of the compound. |
| Solubility | Soluble in organic solvents (e.g., DMSO, DMF, CH₂Cl₂); sparingly soluble in water. | The aromatic and heterocyclic nature suggests solubility in common organic solvents.[6] |
| pKa (of conjugate acid) | ~1-2 | The basicity of the pyridine nitrogen is reduced by the electron-withdrawing effect of the bromine atom and the oxazole ring. The pKa of pyridine is 5.2, while that of oxazole's conjugate acid is 0.8.[7] |
Structural Diagram:
Caption: Proposed synthesis of 2-(6-Bromopyridin-2-yl)oxazole.
Detailed Experimental Protocol
This protocol is a predictive methodology based on established Van Leusen reaction conditions. [8]Researchers should perform small-scale trials to optimize reaction parameters.
Materials:
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6-Bromopyridine-2-carbaldehyde
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p-Toluenesulfonylmethyl isocyanide (TosMIC)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Methanol (MeOH), anhydrous
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Dichloromethane (DCM)
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄)
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Silica gel for column chromatography
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Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-bromopyridine-2-carbaldehyde (1.0 eq).
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Addition of Reagents: Add anhydrous methanol to dissolve the aldehyde. To this solution, add p-toluenesulfonylmethyl isocyanide (TosMIC) (1.1 eq) and anhydrous potassium carbonate (2.0 eq).
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Reaction Execution: Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
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Work-up: After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.
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Extraction: Partition the residue between dichloromethane (DCM) and water. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
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Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure 2-(6-Bromopyridin-2-yl)oxazole.
Self-Validation: The identity and purity of the synthesized compound should be confirmed by spectroscopic methods as detailed in the following section.
Spectroscopic Characterization (Predicted)
The following are predicted spectroscopic data for 2-(6-Bromopyridin-2-yl)oxazole, based on the analysis of similar structures.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show characteristic signals for the pyridine and oxazole ring protons.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.2 | d | 1H | H on C5 of pyridine |
| ~7.8 | t | 1H | H on C4 of pyridine |
| ~7.6 | d | 1H | H on C3 of pyridine |
| ~7.9 | s | 1H | H on C5 of oxazole |
| ~7.3 | s | 1H | H on C4 of oxazole |
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information about the carbon framework of the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~162 | C2 of oxazole |
| ~150 | C2 of pyridine |
| ~142 | C6 of pyridine |
| ~140 | C4 of pyridine |
| ~138 | C5 of oxazole |
| ~128 | C5 of pyridine |
| ~125 | C4 of oxazole |
| ~122 | C3 of pyridine |
Mass Spectrometry
The mass spectrum (Electron Ionization) is expected to show a prominent molecular ion peak.
| m/z | Interpretation |
| 224/226 | [M]⁺ molecular ion peak (presence of bromine isotopes, ~1:1 ratio) |
| 196/198 | [M - CO]⁺ |
| 145 | [M - Br]⁺ |
| 117 | [M - Br - CO]⁺ |
| 78 | Pyridine fragment |
Fragmentation Pathway:
Caption: Predicted mass fragmentation of 2-(6-Bromopyridin-2-yl)oxazole.
Reactivity and Potential Applications
The chemical reactivity of 2-(6-Bromopyridin-2-yl)oxazole is largely dictated by the bromine substituent on the pyridine ring. This site is amenable to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Sonogashira couplings. [3]This allows for the introduction of a wide range of substituents, including aryl, heteroaryl, alkyl, and alkynyl groups.
Reaction Scheme:
Caption: Cross-coupling reactions of 2-(6-Bromopyridin-2-yl)oxazole.
This synthetic versatility makes 2-(6-Bromopyridin-2-yl)oxazole a valuable building block in several areas:
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Drug Discovery: The pyridyl-oxazole core is a privileged scaffold in medicinal chemistry. By modifying the substituent at the 6-position of the pyridine ring, libraries of compounds can be generated and screened for various biological activities, including as kinase inhibitors, anti-cancer agents, and anti-inflammatory drugs. * Materials Science: The rigid, planar structure and the potential for extended conjugation through derivatization make this compound a candidate for the development of organic light-emitting diodes (OLEDs), fluorescent probes, and other functional organic materials. The bromine atom can be used to tune the electronic and photophysical properties of the resulting materials. * Coordination Chemistry: The nitrogen atoms in both the pyridine and oxazole rings can act as ligands for metal ions, making this compound a potential component of novel coordination complexes with interesting catalytic or photophysical properties.
Safety and Handling
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
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Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials.
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Toxicity: The toxicological properties have not been fully investigated. Treat as a potentially hazardous substance. Based on related compounds like 2-bromopyridine and 2,6-dibromopyridine, it may be harmful if swallowed, inhaled, or absorbed through the skin, and may cause irritation to the skin, eyes, and respiratory tract. [3][9]
Conclusion
2-(6-Bromopyridin-2-yl)oxazole is a promising heterocyclic compound with significant potential for applications in drug discovery and materials science. Although detailed experimental data for this specific molecule is scarce, this in-depth technical guide provides a solid foundation for its synthesis, characterization, and further exploration. The proposed Van Leusen synthesis offers a viable route to this compound, and its versatile bromine handle opens up a vast chemical space for the development of novel derivatives with tailored properties. As a Senior Application Scientist, I encourage the scientific community to further investigate this intriguing molecule, unlocking its full potential for scientific advancement.
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